2-[Propyl-[[4-(trifluoromethoxy)phenyl]methyl]amino]ethanol
Overview
Description
2-[Propyl-[[4-(trifluoromethoxy)phenyl]methyl]amino]ethanol is a chemical compound that features a trifluoromethoxy group attached to a phenyl ring, which is further connected to a propyl and aminoethanol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[Propyl-[[4-(trifluoromethoxy)phenyl]methyl]amino]ethanol typically involves the reaction of 4-(trifluoromethoxy)benzyl chloride with propylamine, followed by the addition of ethanolamine. The reaction conditions often require a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-[Propyl-[[4-(trifluoromethoxy)phenyl]methyl]amino]ethanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different amine derivatives.
Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic conditions.
Reduction: Hydrogen gas (H₂) with a palladium catalyst (Pd/C) is commonly used.
Substitution: Sodium hydride (NaH) or lithium diisopropylamide (LDA) can be used as bases to facilitate substitution reactions.
Major Products
The major products formed from these reactions include various amine derivatives, ketones, and substituted phenyl compounds.
Scientific Research Applications
2-[Propyl-[[4-(trifluoromethoxy)phenyl]methyl]amino]ethanol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein interactions.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-[Propyl-[[4-(trifluoromethoxy)phenyl]methyl]amino]ethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethoxy group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The aminoethanol moiety can form hydrogen bonds with active sites of enzymes, leading to inhibition or modulation of their activity.
Comparison with Similar Compounds
Similar Compounds
4-(Trifluoromethoxy)benzylamine: Similar structure but lacks the ethanolamine moiety.
2-(Trifluoromethoxy)phenylethanol: Similar structure but lacks the propyl and amino groups.
Uniqueness
2-[Propyl-[[4-(trifluoromethoxy)phenyl]methyl]amino]ethanol is unique due to the combination of its trifluoromethoxy group, propyl chain, and aminoethanol moiety. This combination imparts distinct chemical properties, such as enhanced lipophilicity and the ability to form multiple hydrogen bonds, making it a versatile compound for various applications.
Properties
IUPAC Name |
2-[propyl-[[4-(trifluoromethoxy)phenyl]methyl]amino]ethanol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18F3NO2/c1-2-7-17(8-9-18)10-11-3-5-12(6-4-11)19-13(14,15)16/h3-6,18H,2,7-10H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
INABGCSSLQFBQK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCO)CC1=CC=C(C=C1)OC(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18F3NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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